molecular formula C8H7BrN2O B14856298 7-Bromo-3,4-dihydro-2,6-naphthyridin-1(2H)-one

7-Bromo-3,4-dihydro-2,6-naphthyridin-1(2H)-one

Cat. No.: B14856298
M. Wt: 227.06 g/mol
InChI Key: RDQAMNMMFDVLGC-UHFFFAOYSA-N
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Description

7-Bromo-3,4-dihydro-2,6-naphthyridin-1(2H)-one is a brominated derivative of naphthyridine, a heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3,4-dihydro-2,6-naphthyridin-1(2H)-one typically involves the bromination of a naphthyridine precursor. Common synthetic routes may include:

    Bromination Reaction: Using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst.

    Cyclization Reaction: Formation of the naphthyridine ring through cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale bromination and cyclization reactions, optimized for yield and purity. Specific conditions such as temperature, solvent, and reaction time are carefully controlled.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as an intermediate in the synthesis of various naphthyridine derivatives with potential biological activities.

Biology

    Biological Studies: Investigated for its interactions with biological targets, such as enzymes or receptors.

Medicine

    Drug Development: Explored for its potential as a lead compound in the development of new pharmaceuticals, particularly for its antimicrobial or anticancer properties.

Industry

    Chemical Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Bromo-3,4-dihydro-2,6-naphthyridin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom may play a crucial role in binding to these targets, influencing the compound’s biological activity. Detailed studies are required to elucidate the exact pathways and molecular interactions.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2,6-naphthyridin-1(2H)-one: The non-brominated parent compound.

    7-Chloro-3,4-dihydro-2,6-naphthyridin-1(2H)-one: A chlorinated analogue.

    7-Fluoro-3,4-dihydro-2,6-naphthyridin-1(2H)-one: A fluorinated analogue.

Uniqueness

7-Bromo-3,4-dihydro-2,6-naphthyridin-1(2H)-one is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its non-brominated or differently halogenated analogues.

Properties

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06 g/mol

IUPAC Name

7-bromo-3,4-dihydro-2H-2,6-naphthyridin-1-one

InChI

InChI=1S/C8H7BrN2O/c9-7-3-6-5(4-11-7)1-2-10-8(6)12/h3-4H,1-2H2,(H,10,12)

InChI Key

RDQAMNMMFDVLGC-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2=CC(=NC=C21)Br

Origin of Product

United States

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